molecular formula C13H11NO B14521029 3-methyl-2-azafluorene N-oxide CAS No. 62578-38-5

3-methyl-2-azafluorene N-oxide

Cat. No.: B14521029
CAS No.: 62578-38-5
M. Wt: 197.23 g/mol
InChI Key: OYYQTUUKPCHVMP-UHFFFAOYSA-N
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Description

3-Methyl-2-azafluorene N-oxide: is a heterocyclic compound derived from 3-methyl-2-azafluorene It is characterized by the presence of a nitrogen atom within its aromatic ring structure, which is further oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-methyl-2-azafluorene N-oxide typically involves the oxidation of 3-methyl-2-azafluorene. One common method is the Cope Elimination, where a tertiary amine is oxidized to form an N-oxide intermediate. This process involves treating the amine with hydrogen peroxide and a base, resulting in the formation of the N-oxide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-azafluorene N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced back to its parent amine form.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The major product is 3-methyl-2-azafluorene.

    Substitution: Substituted azafluorene derivatives are formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Methyl-2-azafluorene N-oxide is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as a precursor for various chemical transformations .

Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its biological activity and potential therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-methyl-2-azafluorene N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen to other molecules. This property is utilized in various chemical reactions and processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-azafluorene N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties. This makes it more reactive in certain types of chemical reactions compared to its parent compound and other azafluorene derivatives .

Properties

CAS No.

62578-38-5

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-methyl-2-oxido-9H-indeno[2,1-c]pyridin-2-ium

InChI

InChI=1S/C13H11NO/c1-9-6-13-11(8-14(9)15)7-10-4-2-3-5-12(10)13/h2-6,8H,7H2,1H3

InChI Key

OYYQTUUKPCHVMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C=[N+]1[O-]

Origin of Product

United States

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